molecular formula C14H16F3N3O6 B055383 TFA-aa-dU CAS No. 115794-55-3

TFA-aa-dU

Cat. No.: B055383
CAS No.: 115794-55-3
M. Wt: 379.29 g/mol
InChI Key: MBPYSSRDTGXWJD-HFVMFMDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GG167, also known as zanamivir, is a synthetic organic compound that functions as an antiviral drug. It is a sialic acid analogue designed to inhibit the neuraminidases of both influenza A and B viruses. This inhibition prevents the release of new virus particles from infected cells, thereby reducing the spread of the virus within the respiratory tract .

Preparation Methods

The synthesis of GG167 involves several steps, starting with the preparation of the sialic acid derivative. The key steps include the introduction of a guanidino group at the 4-position of the sialic acid molecule. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods for GG167 involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

GG167 undergoes several types of chemical reactions, including:

    Oxidation: GG167 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on GG167.

    Substitution: Substitution reactions, particularly at the guanidino group, can lead to the formation of different analogues of GG167.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GG167 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GG167 is similar to other neuraminidase inhibitors such as oseltamivir and peramivir. GG167 is unique in its structure and mode of administration. Unlike oseltamivir, which is administered orally, GG167 is typically administered by inhalation due to its low oral bioavailability. This difference in administration can affect the pharmacokinetics and overall effectiveness of the drug .

Similar compounds include:

GG167’s unique inhalation administration and specific structural features make it a valuable tool in the treatment and prevention of influenza.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPYSSRDTGXWJD-HFVMFMDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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